(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-16-2-8-20(9-3-16)26-13-12-23(27)17-5-10-21(11-6-17)28-15-18-4-7-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTNTZJBOMQLQA-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common route includes the following steps:
Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable methoxylating agent under basic conditions to form the 2,4-dichlorophenylmethoxy intermediate.
Coupling with 4-methylphenylamine: The intermediate is then reacted with 4-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one: undergo
Biological Activity
The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one, also known by its CAS number 478039-19-9, is a synthetic chalcone derivative. Chalcones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
- Molecular Formula : C26H24Cl2N2O3
- Molar Mass : 483.39 g/mol
- CAS Number : 478039-19-9
Biological Activity Overview
The biological activity of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one has been explored primarily in the context of its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from relevant studies.
Cytotoxicity Studies
Recent research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- SUIT-2 (pancreatic cancer)
- HT-29 (colon cancer)
- Findings :
The mechanism by which (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one induces cytotoxicity appears to involve the induction of apoptosis and cell cycle arrest. Key observations include:
- Apoptotic Pathways : The compound has been shown to increase levels of pro-apoptotic markers while decreasing anti-apoptotic proteins such as Bcl-2. This shift promotes apoptotic cell death in treated cells .
- Cell Cycle Arrest : Analysis revealed that treatment with this compound resulted in G2/M phase arrest in several cancer cell lines, indicating its potential to disrupt normal cell cycle progression .
Comparative Biological Activity
To provide a clearer understanding of the potency of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one compared to other compounds, a summary table is presented below:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2E)-1-{4-[...]} | MDA-MB-231 | < 10 | Apoptosis induction, G2/M arrest |
| Cisplatin | MDA-MB-231 | 10 | DNA cross-linking |
| Compound 5e | HT-29 | < 5 | Apoptosis induction |
| Compound A | SUIT-2 | > 20 | Unknown |
Scientific Research Applications
Synthesis Overview
The synthesis typically involves multi-step processes, including the formation of dichlorophenyl intermediates and coupling with methoxyphenyl derivatives. Advanced purification techniques such as chromatography are used to enhance yield and purity.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, particularly in organic synthesis.
Biology
Biologically, (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one is investigated for its interactions with biological macromolecules. It may function as a probe to study enzyme activity or receptor binding, contributing to our understanding of biochemical pathways.
Medicine
The compound shows promise in pharmaceutical applications . Preliminary studies suggest it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The following table summarizes the IC50 values for COX inhibition of related compounds:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings indicate that (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one may have similar inhibitory effects on COX enzymes due to structural similarities with other tested compounds.
Industry
In industrial applications, this compound is valuable in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.
Anti-inflammatory Research
A study explored the anti-inflammatory effects of phenylpropene derivatives similar to (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one. The research indicated significant inhibition of COX enzymes, highlighting the potential therapeutic benefits of this compound in treating inflammatory diseases.
Drug Development Potential
Research into analogs of this compound has shown promising results in drug development contexts, particularly concerning their efficacy against various diseases. The unique structural features contribute to their potential as novel therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features and substituent effects of the target compound with analogous chalcones:
Key Findings:
The (4-methylphenyl)amino group offers weaker electron donation than dimethylamino (e.g., ), affecting charge distribution and hydrogen-bonding capacity.
Biological Activity: Chalcones with halogenated substituents (e.g., Cl, Br) often exhibit enhanced antimicrobial and anticancer properties due to increased lipophilicity and membrane penetration . Amino groups (e.g., dimethylamino in ) improve solubility in polar solvents, whereas methylphenylamino may balance lipophilicity and moderate solubility.
Crystallographic Behavior :
- Compounds with hydroxyl or methoxy groups (e.g., ) form intramolecular hydrogen bonds, stabilizing crystal lattices. The target compound’s dichlorophenylmethoxy group likely induces steric hindrance, reducing packing efficiency compared to simpler analogs .
Synthetic Accessibility: The target compound requires multistep synthesis, including Claisen-Schmidt condensation followed by functional group modifications (e.g., introducing the amino group), whereas non-amino derivatives (e.g., ) are synthesized in fewer steps .
Research Implications
- Drug Design : The dichlorophenylmethoxy group’s electron-withdrawing nature makes the compound a candidate for kinase inhibitors or antimicrobial agents. Comparative studies with suggest optimizing substituents for target specificity.
- Material Science : Steric effects from the dichlorophenyl group may limit crystallinity, but this could be advantageous in amorphous drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
